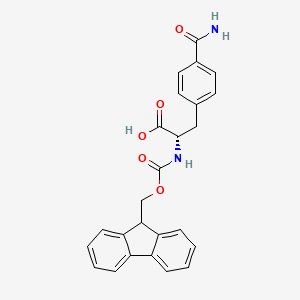

Fmoc-Phe(4-CONH2)-OH

Descripción

Propiedades

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential of Fmoc-Phe(4-CONH2)-OH: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of Fmoc-Phe(4-CONH2)-OH, a key building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its core characteristics, experimental protocols for its application, and its role in modern synthetic chemistry.

This compound, also known as N-α-Fmoc-4-carboxamido-L-phenylalanine, is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in the creation of custom peptides. The 4-carboxamido modification on the phenyl ring offers a unique functional group for further chemical modifications or to influence the peptide's overall properties, such as solubility and binding interactions.

Core Chemical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. These values are essential for its effective use in experimental design and execution.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(aminocarbonyl)phenyl]propanoic acid | |

| CAS Number | 204716-17-6 | [1] |

| Molecular Formula | C25H22N2O5 | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | [2] |

| Storage | Recommended to be stored at 2-8°C for long-term stability. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a monomeric unit in the Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

General Experimental Protocol for Incorporation of this compound in SPPS:

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

-

Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in an appropriate solvent, typically DMF, for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Activation and Coupling:

-

This compound is pre-activated in a separate vessel. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

The activated this compound solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3][4][5]

Role in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role in drug development is as a specialized building block. The introduction of the 4-carboxamido-phenylalanine residue into a peptide sequence can be a strategic design element to:

-

Enhance Binding Affinity: The amide group can participate in hydrogen bonding interactions with biological targets.

-

Improve Solubility: The polar amide group can increase the overall hydrophilicity of a peptide.

-

Introduce a Point for Conjugation: The amide functionality can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.

The unique properties conferred by the 4-carboxamido group make this amino acid derivative a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics.[6]

Visualizing the Workflow

To better illustrate the process of incorporating this compound into a peptide chain, the following diagrams outline the key stages of the experimental workflow.

References

An In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Phe(4-CONH2)-OH, with the systematic name (2S)-3-(4-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. The presence of the 4-carbamoylphenyl side chain offers unique structural and functional properties to synthetic peptides, making it a valuable tool in peptidomimetic design and drug discovery. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a phenylalanine core, where the phenyl ring is substituted at the para (4th) position with a carboxamide group (-CONH2). The alpha-amino group is protected by the base-labile Fmoc group.

Molecular Formula: C₂₅H₂₂N₂O₅[1]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 430.46 g/mol | [2][3] |

| CAS Number | 204716-17-6 | [2][4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% or ≥99% (by HPLC) | [4] |

| Boiling Point (calculated) | 713.4 ± 60.0 °C at 760 mmHg | [1][3] |

| Solubility | Soluble in polar organic solvents such as DMF and NMP; insoluble in water. |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a 4-carbamoylphenylalanine residue can influence the peptide's conformation, solubility, and biological activity. The carboxamide group can participate in hydrogen bonding, potentially enhancing receptor binding or improving pharmacokinetic properties.

A notable application of the D-isomer of 4-carbamoylphenylalanine is in the synthesis of somatostatin receptor antagonists, which are being investigated as potential antidiabetic agents[1]. This highlights the relevance of this unnatural amino acid in designing peptides with therapeutic potential.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the specific peptide sequence.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling:

-

In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

-

The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) are added to activate the carboxylic acid of this compound.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Fmoc solid-phase peptide synthesis for the incorporation of this compound.

References

The Strategic Role of Fmoc-Phe(4-CONH2)-OH in Modern Peptide Science: A Technical Guide

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) has emerged as a critical building block for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of its applications, synthesis, and incorporation into bioactive peptides, offering a vital resource for scientists at the forefront of therapeutic peptide design.

Core Applications in Peptide Synthesis and Drug Discovery

This compound is an N-α-Fmoc protected derivative of phenylalanine, featuring a carboxamide group at the para position of the phenyl ring. This modification imparts unique properties to peptides, influencing their conformation, solubility, and biological activity. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS) , a foundational technology for the creation of custom peptides for a wide array of research and therapeutic purposes.

The introduction of the 4-carboxamide moiety can enhance the pharmacological properties of peptides. For instance, it can modulate receptor binding affinity and specificity, improve metabolic stability by providing resistance to enzymatic degradation, and influence the peptide's overall pharmacokinetic profile. These attributes make this compound a valuable tool in the development of novel peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs) and other biological targets.

Synthesis of Fmoc-L-4-carboxamidophenylalanine

The synthesis of Fmoc-L-4-carboxamidophenylalanine is a critical process that ensures the high purity required for successful peptide synthesis. A selective method for the preparation of primary amides from carboxylic acids provides a robust route to this key building block.

Key Synthetic Data

| Parameter | Value | Reference |

| Starting Material | N-α-Fmoc-L-aspartic acid β-tert-butyl ester | Wang, W. et al. (1999) |

| Key Reagents | BOP, HOBt, NH₄Cl, DIEA | Wang, W. et al. (1999) |

| Solvent | DMF | Wang, W. et al. (1999) |

| Overall Yield | ~70% | Wang, W. et al. (1999) |

| Purity | >98% (by HPLC) | Typical commercial specification |

Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is based on the method described by Wang, W., et al. in Tetrahedron Letters (1999).

-

Activation: To a solution of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (1 equivalent) in dimethylformamide (DMF), add benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Amidation: Add ammonium chloride (NH₄Cl, 5 equivalents) and N,N-diisopropylethylamine (DIEA, 5 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Fmoc-L-4-carboxamidophenylalanine.

Synthesis workflow for Fmoc-L-4-carboxamidophenylalanine.

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The efficiency of the coupling step is crucial for the overall success of the synthesis.

Quantitative Data for SPPS Incorporation

| Parameter | Typical Value | Notes |

| Coupling Reagent | HBTU/HATU/PyBOP | Choice depends on the sequence and steric hindrance. |

| Equivalents of Amino Acid | 3-5 eq. | Relative to resin loading capacity. |

| Coupling Time | 30-120 min | Can be monitored by a Kaiser test. |

| Coupling Efficiency | >99% | Under optimized conditions. |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle for the incorporation of this compound.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.

-

Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM, 3-5 times).

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Workflow for a single coupling cycle in Fmoc-SPPS.

Biological Activity and Signaling Pathways of Peptides Containing 4-Carboxamidophenylalanine

The incorporation of 4-carboxamidophenylalanine can significantly impact the biological activity of peptides. While specific signaling pathways are dependent on the peptide sequence and its target, the introduction of this modified amino acid is a strategy employed in the design of analogs of bioactive peptides such as Peptide YY (PYY) and Neuropeptide Y (NPY), which are involved in appetite regulation and energy homeostasis. These peptides primarily act through Y-family GPCRs.

For example, a hypothetical PYY analog containing 4-carboxamidophenylalanine at a key position for receptor interaction could modulate the downstream signaling of the Y2 receptor.

A Technical Guide to Fmoc-Phe(4-CONH2)-OH: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH), a valuable synthetic amino acid for solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in SPPS, and explores the biological significance of incorporating the 4-carboxamidophenylalanine moiety into peptides, particularly in the context of opioid receptor signaling.

Core Physicochemical Properties

This compound is a white solid material utilized as a building block in the synthesis of peptides.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 204716-17-6 | [2][3] |

| Molecular Formula | C25H22N2O5 | [3] |

| Molecular Weight | 430.45 g/mol | [3] |

| Purity | ≥97% to ≥99.49% (HPLC) | [1][3] |

| Boiling Point | 713.4 ± 60.0 °C at 760 mmHg | [1] |

| IUPAC Name | (2S)-3-[4-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from a readily available precursor. The following protocol is based on established methods for the stereospecific synthesis of 4-substituted phenylalanine derivatives.[4]

Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is adapted from the palladium-catalyzed carbonylation of a protected tyrosine derivative.

Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester

-

To a solution of Nα-Benzyloxycarbonyl-L-tyrosine benzyl ester in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., pyridine or triethylamine) and cool the mixture to 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf2O) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the triflate derivative.

Step 2: Palladium-Catalyzed Carboxamidation

-

In a pressure vessel, dissolve the Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester in a suitable solvent such as dimethylformamide (DMF).

-

Add a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a source of ammonia (e.g., ammonium chloride), and a base (e.g., potassium carbonate).

-

Pressurize the vessel with carbon monoxide gas to the desired pressure.

-

Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, carefully vent the vessel, and work up the reaction mixture to isolate the Nα-Benzyloxycarbonyl-L-4-carboxamidophenylalanine benzyl ester.

Step 3: Deprotection to Yield L-4-carboxamidophenylalanine

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).

-

Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.

-

Monitor the reaction for completion, filter off the catalyst, and concentrate the filtrate to obtain L-4-carboxamidophenylalanine.

Step 4: Fmoc Protection

-

Dissolve the L-4-carboxamidophenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and aqueous sodium carbonate solution.

-

Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the same organic solvent dropwise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.

-

Acidify the aqueous layer and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography to yield Fmoc-L-4-carboxamidophenylalanine (this compound).

References

- 1. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

A Technical Guide to Fmoc-Phe(4-CONH2)-OH: A Carbamoyl-Modified Phenylalanine for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly known as Fmoc-Phe(4-CONH2)-OH. This non-canonical amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a carbamoyl group on the phenyl ring of phenylalanine. This modification is of significant interest in drug discovery and development for its potential to modulate the biological activity, stability, and receptor interaction of synthetic peptides.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic protocols.

| Property | Value | Citations |

| Molecular Weight | 430.46 g/mol | [1][2] |

| Molecular Formula | C25H22N2O5 | [3] |

| CAS Number | 204716-17-6 | [1][2] |

| Full Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid | [2] |

| Synonyms | Fmoc-Phe(4-Carbamoyl)-OH, Fmoc-L-4-carbamoylphenylalanine | [2][4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥97% |

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[6] The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[6][7] This orthogonal strategy allows for the stepwise elongation of the peptide chain on a solid resin support.[6]

The incorporation of substituted phenylalanines, such as this compound, is a valuable strategy in drug discovery.[8] Altering the aromatic ring can modify how a peptide interacts with its biological receptor, potentially enhancing its efficacy, selectivity, or stability.[8]

Experimental Protocol: General Procedure for Incorporating this compound via SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS. The synthesis proceeds from the C-terminus to the N-terminus.[6]

1. Resin Selection and Preparation:

-

Resin Choice : The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used.[9][10] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate.[9][10]

-

Swelling : The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.[9][10]

2. The SPPS Cycle for Chain Elongation:

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Step A: Fmoc Deprotection

-

Step B: Washing

-

Step C: Amino Acid Coupling

-

To couple this compound (or another Fmoc-protected amino acid), it must first be activated. A solution of this compound (typically 3-5 equivalents relative to the resin's substitution level) and a coupling agent (e.g., HCTU, HATU, or HBTU) is prepared in DMF.[7][10]

-

A base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is added to the solution to facilitate the formation of the activated ester.[7]

-

This activated amino acid solution is then added to the resin with the exposed N-terminal amine.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., the Kaiser test).

-

-

Step D: Final Washing

-

After the coupling reaction is complete, the resin is washed again with DMF and other solvents like dichloromethane (DCM) and isopropanol to remove any unreacted reagents and byproducts.[7]

-

3. Cleavage and Final Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.[9]

-

This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly containing a high concentration of trifluoroacetic acid (TFA).[9]

-

Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are included in the cocktail to protect sensitive residues from reactive cations generated during the cleavage process. A common mixture is TFA/TIS/Water (95:2.5:2.5).[9]

-

The reaction is carried out for 2-3 hours at room temperature.[9]

-

The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and dried.

4. Purification and Analysis:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Fmoc-SPPS Workflow Diagram

The cyclical nature of the Fmoc solid-phase peptide synthesis process is illustrated in the workflow diagram below.

References

- 1. This compound | 204716-17-6 [sigmaaldrich.com]

- 2. 204716-17-6 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound MedChemExpress (MCE) [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Synthesis of Fmoc-L-4-carboxamidophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-L-4-carboxamidophenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a carboxamide-functionalized phenylalanine residue. The methodologies presented are based on established synthetic routes, ensuring reproducibility and high purity of the final product.

Synthetic Strategy Overview

The primary and most direct synthesis of Fmoc-L-4-carboxamidophenylalanine involves the amidation of the corresponding carboxylic acid precursor, Fmoc-L-4-carboxyphenylalanine. This method is advantageous due to its mild reaction conditions, which are compatible with the base-labile Fmoc protecting group.[1] The synthesis can be conceptually divided into two main stages:

-

Stage 1: Preparation of Fmoc-L-4-carboxyphenylalanine. This precursor is synthesized from N(α)-benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester via a palladium-catalyzed carbonylation reaction.

-

Stage 2: Amidation of Fmoc-L-4-carboxyphenylalanine. The carboxylic acid is converted to the primary amide using a peptide coupling agent in the presence of an ammonia source.

Experimental Protocols

Stage 1: Synthesis of Fmoc-L-4-carboxyphenylalanine

While Fmoc-L-4-carboxyphenylalanine is commercially available, a synthetic route has been described starting from a tyrosine derivative. This involves a palladium (0) catalyzed carbonylation reaction. For the purpose of this guide, we will consider Fmoc-L-4-carboxyphenylalanine as the starting material for the final amidation step.

Stage 2: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is adapted from the selective amidation method developed by Wang and McMurray, which is designed to be compatible with sensitive functional groups like the Fmoc protecting group.[1]

Reaction:

Materials and Reagents:

-

Fmoc-L-4-carboxyphenylalanine

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of Fmoc-L-4-carboxyphenylalanine (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature until all solids are dissolved.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-4-carboxamidophenylalanine.

Data Presentation

Quantitative data for the synthesis of Fmoc-L-4-carboxamidophenylalanine via the amidation of Fmoc-L-4-carboxyphenylalanine is summarized below. The values are representative and may vary based on reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | Fmoc-L-4-carboxyphenylalanine | Wang & McMurray, 1999 |

| Key Reagents | EDC·HCl, HOBt, NH₄Cl, DIPEA | Wang & McMurray, 1999 |

| Solvent | DMF | Wang & McMurray, 1999 |

| Reaction Time | 12-24 hours | Representative |

| Yield | High | [1] |

| Purity | >98% (Post-purification) | Representative |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | Standard Practice |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of Fmoc-L-4-carboxamidophenylalanine.

Caption: Overall synthetic scheme for Fmoc-L-4-carboxamidophenylalanine.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Phe(4-CONH2)-OH

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for Fmoc-Phe(4-CONH2)-OH, a derivative of the amino acid phenylalanine commonly used in peptide synthesis.

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid.[1] Understanding its physical and chemical properties is the first step toward safe handling. While detailed experimental data for this specific compound is not extensively published, the following table summarizes key information.

| Property | Data |

| Molecular Formula | C25H22N2O5 |

| Molecular Weight | 430.45 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥97% |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) |

| Boiling Point | 713.4 ± 60.0 °C at 760 mmHg |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential health risks upon exposure.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |

It is crucial to handle this compound with appropriate precautions to avoid adverse health effects.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.[4]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Short-term: Store at 2–8°C in a sealed container for daily use.[4]

-

Long-term: For unused stock, store at -15°C or lower to prevent hydrolysis of the Fmoc group.[4]

-

Keep the container tightly closed in a dry and well-ventilated place.[2]

-

To avoid degradation from freeze-thaw cycles, it is recommended to aliquot the compound into single-use vials before freezing.[4]

The following workflow illustrates the recommended procedure for handling this compound in a laboratory setting.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles.[2][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after handling the compound.[2] |

| Body Protection | Lab coat.[4] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[3] |

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Section 5: First Aid and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |

Spill Management:

-

Small Spills: Use an inert absorbent material (e.g., vermiculite) to clean up the spill.[4] Place the material in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Collect the spilled material and dispose of it as hazardous waste.

The logical flow for responding to an accidental spill is depicted below.

Section 6: Fire-Fighting Measures

While not highly flammable, this compound can burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 7: Toxicological and Ecological Information

By adhering to the guidelines outlined in this document, researchers and professionals can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Advanced Research

For researchers, scientists, and drug development professionals, N-α-Fmoc-4-carboxamido-L-phenylalanine [Fmoc-Phe(4-CONH2)-OH] is a specialized amino acid derivative crucial for the synthesis of modified peptides. Its unique carboxamide functional group at the para position of the phenyl ring allows for the introduction of specific structural features that can influence the biological activity, stability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of supplier information, key technical data, and experimental considerations for the effective utilization of this compound in peptide research and drug discovery.

Supplier and Technical Data Overview

A critical first step in sourcing this compound is the verification of its Chemical Abstracts Service (CAS) number, which is 204716-17-6 . Several reputable suppliers offer this reagent, and the technical specifications are summarized below for easy comparison.

| Supplier | Purity | Molecular Weight ( g/mol ) | Storage Conditions | Solubility |

| MedChemExpress | ≥99.26%[1] | 430.45[1] | Room temperature (powder); -20°C to -80°C (in solvent)[1] | Soluble in DMSO |

| Sigma-Aldrich | ≥97% | 430.46 | Room temperature | Not specified |

| Watanabe Chemical | Not specified | 430.46 | Not specified | Not specified |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials and Reagents:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU, HATU, DIC

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol for Coupling this compound:

-

Resin Swelling: The solid-phase resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Activation: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading capacity) is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

-

Coupling: The activated this compound solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, most commonly TFA-based.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its prevalence is a testament to its mild deprotection conditions, orthogonality to common side-chain protecting groups, and amenability to automation.[2][3]

This technical guide provides a comprehensive examination of the role of the Fmoc group in peptide synthesis, detailing its chemical principles, quantitative performance data, and detailed experimental protocols.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its strategic application to protect the α-amino group of an amino acid.[2] The core principle of the Fmoc/tBu (tert-butyl) strategy is its orthogonality: the temporary Nα-Fmoc group is labile to basic conditions, while the semi-permanent side-chain protecting groups (often tert-butyl based) are labile to acidic conditions.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without disturbing the protection of reactive side chains.[1]

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[2] Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form dipeptide byproducts.[2]

Deprotection: The Fmoc group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base.[2] The most common deprotection reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection occurs via a base-catalyzed β-elimination mechanism.[4] The secondary amine abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[4] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[3][4]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[2] A typical cycle consists of four main steps, which are repeated for each amino acid in the sequence.[2][3]

Quantitative Data in Fmoc Synthesis

The efficiency of Fmoc deprotection and final cleavage is critical for the overall success of peptide synthesis. The choice of reagents and reaction times directly impacts yield and purity.

Table 1: Comparative Deprotection Kinetics of Common Reagents

| Deprotection Reagent | Concentration in DMF | Half-life (t½) of Deprotection (seconds) | Time for >99.9% Deprotection (minutes) |

|---|---|---|---|

| Piperidine | 20% (v/v) | ~7 | ~1.5 |

| Piperazine | 5% (w/v) | ~50 | ~11 |

| Piperazine + DBU | 5% (w/v) + 2% (v/v) | < 10 | < 1 |

Data extrapolated from studies with Fmoc-Val-OH, providing a reference for relative efficiency.[4]

Table 2: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage

| Cleavage Cocktail Composition (v/v) | Reagent Name | Application Notes |

|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | - | Effective for most sequences, especially with Trp(Boc) and Arg(Pbf) protection.[5][6] |

| TFA / H₂O (95:5) | - | For peptides with only Arg(Pbf) and no Trp, Met, or Cys.[7] Use with caution. |

| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | A robust, universal cocktail for complex peptides containing multiple sensitive residues like Cys, Met, or Trp.[6][8] |

| TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | - | Specifically useful for peptides containing Cys, Met, or Trp to minimize side reactions.[7] |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS - A Single Coupling Cycle

This protocol details a standard manual cycle for adding one amino acid to a resin-bound peptide chain.

1. Resin Preparation:

-

Start with 100 mg of Fmoc-protected amino acid-loaded resin in a reaction vessel.

-

Swell the resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.[3][9] Drain the solvent.

2. Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[3]

-

Agitate the mixture for 3 minutes, then drain the solution.[4]

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

3. (Optional) Confirmation of Deprotection:

-

Perform a qualitative ninhydrin (Kaiser) test.[5] Take a few beads of resin, wash with ethanol, and add ninhydrin reagents. Heating should produce a deep blue color, indicating the presence of a free primary amine.[10]

4. Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve 3-5 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[3]

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the coupling agent).[3]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[3] For difficult couplings, the reaction time can be extended or a second coupling can be performed.[3]

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection cycle.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm, allows for real-time monitoring of the deprotection step.[][12]

1. Sample Collection:

-

During the Fmoc deprotection step (Protocol 1, Step 2), collect the combined filtrates from both piperidine treatments and the initial DMF washes into a volumetric flask of known volume (e.g., 25 mL or 50 mL).

2. Sample Preparation:

-

Dilute the flask to the mark with DMF.

-

Take a small, precise aliquot of this solution and dilute it further with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

3. Measurement:

-

Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

4. Calculation of Resin Loading/Deprotection Yield:

-

The degree of Fmoc deprotection (and thus the loading of the resin) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution_Factor × Initial_Volume_L) / (ε × Resin_Weight_g) where ε (molar extinction coefficient) for the DBF-piperidine adduct is typically ~7800 M⁻¹cm⁻¹.[13]

Visualizing the Core Mechanism

The chemical transformation during the base-catalyzed deprotection of the Fmoc group is a critical process in SPPS.

Conclusion

The Fmoc protecting group is indispensable in modern solid-phase peptide synthesis. Its unique base-lability provides an orthogonal protection strategy that is compatible with a wide array of acid-labile side-chain protecting groups.[2][] This allows for the synthesis of complex and modified peptides under mild conditions, which is crucial for both academic research and the development of peptide-based therapeutics. The ability to monitor the synthesis in real-time via UV spectroscopy further enhances its utility, making Fmoc-SPPS a robust, reliable, and highly efficient method for constructing precisely defined peptide sequences.[]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 12. chempep.com [chempep.com]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and efficient synthesis of peptides for a vast array of research and therapeutic applications.[1][2][3] This guide provides an in-depth exploration of the core principles, methodologies, and critical considerations in SPPS, offering a technical resource for professionals in peptide research and drug development.

Core Principles of Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4][5][6] This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][7]

The synthesis cycle consists of several key steps that are repeated for each amino acid addition:

-

Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.

-

Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed.[8][9]

Key Chemistries in SPPS: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: Fmoc/tBu and Boc/Bzl.[10] The choice between these strategies depends on the specific peptide sequence, the desired C-terminal modification, and the scale of the synthesis.

-

Fmoc/tBu Strategy: This is the most commonly used approach in modern SPPS.[7][11] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[10][12] The orthogonality of these protecting groups allows for selective deprotection without affecting the other.[9]

-

Boc/Bzl Strategy: This classic approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (Bzl)-based groups for side-chain protection, which are removed by strong acid.[10] While less common now, the Boc/Bzl strategy remains valuable for synthesizing peptides prone to aggregation and those containing base-sensitive moieties.[10]

The Solid Support: Resins and Linkers

The choice of resin and linker is critical for a successful synthesis, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[5][13][14]

Resin Core Materials

The solid support is typically a polymeric bead that must be inert to the chemical conditions of synthesis and swell appropriately in the solvents used.[5]

| Resin Type | Composition | Advantages | Disadvantages |

| Polystyrene (PS) | Cross-linked with 1-2% divinylbenzene | High loading capacity, stable, wide range of functional groups available.[2][15] | Hydrophobic, can lead to aggregation of growing peptide chains. |

| Polyethylene Glycol (PEG) | Grafted onto a polystyrene core (PEG-PS) or as a pure PEG resin | Improved solvation properties, reduces peptide aggregation. | Lower loading capacity, can be more expensive. |

| Polyacrylamide | --- | Hydrophilic, suitable for difficult sequences. | Mechanically less stable than polystyrene.[13] |

Linkers

The linker is a chemical moiety that connects the growing peptide chain to the resin and determines the C-terminal functionality of the cleaved peptide.[14][16]

| Linker Type | C-Terminal Functionality | Cleavage Condition | Common Resins |

| Wang Linker | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Wang Resin |

| 2-Chlorotrityl (2-Cl-Trt) Linker | Carboxylic Acid or Protected Peptide | Mild Acid (e.g., 1-5% TFA in DCM) | 2-Chlorotrityl Chloride Resin |

| Rink Amide Linker | Amide | Strong Acid (e.g., 95% TFA) | Rink Amide Resin |

| Sieber Amide Linker | Amide | Mild Acid (e.g., 1% TFA in DCM) | Sieber Amide Resin |

Protecting Groups: The Key to Specificity

Protecting groups are essential to prevent unwanted side reactions at the reactive functionalities of the amino acids.[12][17][18] They are classified as temporary or permanent based on their lability.

-

Temporary N-terminal Protecting Groups: These are removed at the beginning of each coupling cycle. The most common are Fmoc (removed by a base like piperidine) and Boc (removed by an acid like TFA).[10][12]

-

Permanent Side-Chain Protecting Groups: These protect the reactive side chains of amino acids and are removed during the final cleavage step.[12][17] The choice of side-chain protecting groups is dictated by the N-terminal protection strategy (Fmoc or Boc).[10]

The SPPS Workflow: A Step-by-Step Guide

The following diagram illustrates the cyclical nature of the SPPS process, from resin preparation to the final cleaved peptide.

Caption: The general workflow of solid-phase peptide synthesis.

Experimental Protocols

Manual Fmoc-SPPS Protocol

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Quantitative Data for Key SPPS Steps

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Temperature |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Room Temp |

| Amino Acid Activation (DIC/Oxyma) | Fmoc-AA:DIC:Oxyma | 1 : 1 : 1 (relative to each other) | 5-10 min | Room Temp |

| Coupling | Activated AA to Resin | 3-5 equivalents | 1-2 hours | Room Temp |

| Final Cleavage (Fmoc/tBu) | TFA/TIS/H₂O | 95% : 2.5% : 2.5% | 2-4 hours | Room Temp |

Chemical Mechanisms

Peptide Bond Formation (Coupling)

The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

Caption: The mechanism of peptide bond formation in SPPS.

Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine is commonly used as the base.

Caption: The mechanism of Fmoc group removal by piperidine.

Peptide Purification and Analysis

Following cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deleted sequences.[19] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[19][20][21][22]

RP-HPLC Principles

In RP-HPLC, peptides are separated based on their hydrophobicity.[19] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[19][21]

Typical RP-HPLC Protocol

Materials:

-

Crude peptide dissolved in a minimal amount of aqueous buffer

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection: Inject the dissolved crude peptide.

-

Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes).

-

Detection: Monitor the elution of peptides using a UV detector, typically at 215-220 nm, which corresponds to the absorbance of the peptide bond.[19]

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[19]

Common Challenges and Side Reactions

Despite its efficiency, SPPS is not without its challenges. Several side reactions can occur, leading to impurities in the final product.

| Side Reaction | Description | Prevention Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Use of activating agents that minimize racemization (e.g., Oxyma, HOBt). |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support. | Use of 2-Cl-Trt resin for the first two amino acids; rapid coupling of the third amino acid. |

| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by glycine, serine, or asparagine. | Use of protecting groups that hinder cyclization; careful selection of deprotection conditions. |

| Aggregation | Interchain association of growing peptide chains, leading to incomplete reactions. | Use of PEGylated resins, chaotropic salts, or elevated temperatures. |

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technology that has enabled significant advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and meticulous purification are paramount to the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers and professionals to navigate the complexities of SPPS and harness its full potential in their scientific endeavors.

References

- 1. csbio.com [csbio.com]

- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 3. biomatik.com [biomatik.com]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. biosynth.com [biosynth.com]

- 14. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 16. peptide.com [peptide.com]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bachem.com [bachem.com]

- 20. hplc.eu [hplc.eu]

- 21. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4-Carboxamidophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. The incorporation of non-canonical amino acids, such as Fmoc-Phe(4-CONH2)-OH (Fmoc-L-4-carboxamidophenylalanine), offers a powerful strategy to enhance the pharmacological properties of synthetic peptides. The 4-carboxamide functional group on the phenylalanine side chain can introduce novel interactions with biological targets, potentially improving binding affinity, selectivity, and metabolic stability.

A key advantage of utilizing this compound is the stability of the 4-carboxamide side chain under the standard conditions of Fmoc-based SPPS. This includes the basic conditions required for Fmoc deprotection (typically piperidine in DMF) and the strongly acidic conditions for final cleavage from the resin (typically trifluoroacetic acid-based cocktails). Consequently, the 4-carboxamide moiety does not necessitate a separate side-chain protecting group, simplifying the synthesis protocol.

This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound. It covers all critical steps from resin preparation to final peptide cleavage and purification, and includes quantitative data derived from typical synthesis outcomes. Furthermore, it presents a relevant biological context for such peptides, focusing on their potential as modulators of opioid receptor signaling.

Data Presentation

The following tables summarize typical quantitative data associated with the solid-phase synthesis of a model peptide containing a 4-carboxamidophenylalanine residue. These values are representative and may vary depending on the specific peptide sequence, scale of synthesis, and equipment used.

Table 1: Materials and Reagents for SPPS

| Reagent/Material | Supplier | Grade |

| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |

| This compound | Various | Peptide synthesis grade |

| Standard Fmoc-Amino Acids | Various | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Piperidine | Various | Reagent grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |

| HBTU | Various | Peptide synthesis grade |

| Trifluoroacetic Acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl Ether | Various | ACS grade |

Table 2: Typical Synthesis Parameters and Outcomes for a Model Peptide

| Parameter | Value | Notes |

| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |

| Resin Swelling Time | 30 min | In DMF. |

| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min, 1 x 10 min. |

| Coupling Reagent | HBTU/DIEA | 4 eq. Amino Acid, 3.9 eq. HBTU, 6 eq. DIEA. |

| Coupling Time | 2 hours | Monitored by Kaiser test. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours at room temperature. |

| Crude Peptide Yield | 75-85% | Based on initial resin loading. |

| Crude Peptide Purity (HPLC) | 60-70% | Varies with sequence and length. |

| Final Purity after Purification | >95% | By reverse-phase HPLC. |

Experimental Protocols

Resin Preparation and Swelling

-

Weigh the appropriate amount of Rink Amide MBHA resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis with a loading of 0.5 mmol/g).

-

Place the resin in a suitable reaction vessel equipped with a frit for solvent filtration.

-

Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the coupling of the first amino acid, this compound, to the deprotected resin. The same procedure is repeated for subsequent amino acids in the peptide sequence.

-

In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Deprotection

-

Wash the deprotected peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide pellet under vacuum.

Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

Mandatory Visualization

Signaling Pathway Diagram

Peptides incorporating 4-carboxamidophenylalanine derivatives have been shown to act as potent agonists for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by the activation of the mu-opioid receptor.

Caption: Mu-opioid receptor signaling cascade initiated by a peptide agonist.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the solid-phase peptide synthesis of a peptide containing this compound.

Application Notes and Protocols for the Use of Fmoc-Phe(4-CONH2)-OH in Custom Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phe(4-CONH2)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a carboxamide group at the para position of the phenylalanine side chain can significantly influence peptide conformation, solubility, and biological activity. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. These application notes provide detailed protocols and critical considerations for the effective use of Fmoc-Phe(4-CONH2)-OH in solid-phase peptide synthesis (SPPS).

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C25H22N2O5 | N/A |

| Molecular Weight | 430.46 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity (HPLC) | ≥98.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The following protocols outline the standard procedures for the incorporation of this compound into a peptide sequence using manual and automated solid-phase peptide synthesis.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol details a single coupling cycle for the incorporation of this compound.

Materials and Reagents:

-

This compound

-

SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[2]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[2]

-

Dichloromethane (DCM)[2]

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[2]

-

Cold diethyl ether[2]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.[2]

-

Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time.[2]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

-

Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.[2]

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a vacuum.[2]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Automated Solid-Phase Peptide Synthesis

Automated synthesizers follow the same fundamental steps as the manual protocol but with automated delivery of reagents and washing steps.

Typical Automated Synthesis Cycle:

| Step | Reagent/Solvent | Time |